Piceatannol

Catalog No.
S539628
CAS No.
10083-24-6
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piceatannol

CAS Number

10083-24-6

Product Name

Piceatannol

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+

InChI Key

CDRPUGZCRXZLFL-OWOJBTEDSA-N

SMILES

c1(c(ccc(\C=C\c2cc(O)cc(c2)O)c1)O)O

Solubility

Soluble in DMSO

Synonyms

3'-hydroxyresveratol, 3,3',4',5-tetrahydroxystilbene, 3,3',4,5'-tetrahydroxy stilbene, 3,3',4,5'-tetrahydroxystilbene, 3,5,3',4'-tetrahydroxy-stilbene, 3,5,3',4'-tetrahydroxy-trans-stilbene, 3,5,3',4'-tetrahydroxystilbene, astringinin, demethyl isorhapontigenin, piceatannol, piceatanol, RSVL-1

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O

Description

The exact mass of the compound Piceatannol is 244.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622471. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Piceatannol is an organic compound classified as a stilbenoid and phenol, with the chemical formula C₁₄H₁₂O₄. It is a white solid that often appears yellow due to impurities. Piceatannol is a hydroxylated analog of resveratrol, possessing additional hydroxyl groups at the 3 and 4 positions on one of its phenyl rings. This structural modification enhances its biological activity compared to its parent compound, resveratrol. Piceatannol is naturally found in various plants, including grapes, passion fruit, and white tea, and is particularly abundant in the seeds of the palm Aiphanes horrida and in mycorrhizal roots of Norway spruces (Picea abies) .

Antioxidant and Anti-inflammatory Properties

Piceatannol exhibits strong antioxidant and anti-inflammatory properties. Studies have shown it can scavenge free radicals, reducing oxidative stress in cells. It also inhibits the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in inflammation. These properties suggest piceatannol might be beneficial in conditions like chronic inflammation and age-related diseases.

[^1]: Study on antioxidant properties of piceatannol: [^2]: Piceatannol's effect on inflammatory enzymes:

Potential Benefits for Cardiovascular Health

Piceatannol shows promise in improving cardiovascular health. Research suggests it can improve endothelial function, which is the ability of blood vessels to relax and dilate. Additionally, it might lower blood pressure and cholesterol levels. These findings warrant further investigation into piceatannol's potential role in preventing cardiovascular diseases.

[^3]: Piceatannol and endothelial function: [^4]: Piceatannol's effect on blood pressure and cholesterol:

Anti-Cancer Properties

Piceatannol's anti-cancer properties are a subject of ongoing research. Studies indicate it can suppress the growth and proliferation of various cancer cell lines. It might also induce cell death (apoptosis) in cancer cells. While these findings are promising, more research is needed to understand its effectiveness in cancer treatment.

[^5]: Piceatannol's effect on cancer cell growth: [^6]: Piceatannol and cancer cell death

, most notably via the ortho-hydroxylation of resveratrol, facilitated by cytochrome P450 enzymes. This process involves the addition of hydroxyl groups to the aromatic rings of resveratrol, resulting in piceatannol. Additionally, piceatannol can undergo various biochemical transformations, including glucuronidation and sulfation in the liver, which are critical for its metabolism and bioavailability .

Piceatannol exhibits a wide range of biological activities. It has been shown to possess antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies indicate that piceatannol can suppress the proliferation of various tumor cells, including those associated with leukemia and breast cancer. Its mechanisms include inducing apoptosis through cell-cycle arrest and modulating key signaling pathways such as NF-kappaB and JAK-1 . Furthermore, piceatannol has been reported to influence gene expression related to adipogenesis and insulin action, suggesting potential applications in metabolic disorders .

Piceatannol can be synthesized through several methods:

  • Ortho-Hydroxylation of Resveratrol: The most common method involves the enzymatic conversion of resveratrol by cytochrome P450 enzymes.
  • Wittig-Horner Reaction: This synthetic route starts from 5-(hydroxymethyl)benzene-1,3-diol and utilizes phosphonium ylide reagents to form piceatannol .
  • Whole-Cell Biocatalysis: Recent studies have explored using engineered microbial cells to produce piceatannol from resveratrol under optimized conditions .

Piceatannol has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, piceatannol is being investigated as a dietary supplement for health benefits.
  • Pharmaceuticals: Its anticancer properties make it a candidate for developing new therapeutic agents targeting various cancers.
  • Food Industry: As a natural polyphenolic compound found in fruits like grapes and passion fruit, it contributes to the health benefits associated with these foods.

Research on piceatannol's interactions with biological systems indicates its potential role in modulating various signaling pathways. For instance, it has been shown to inhibit Syk kinase activity, which is crucial for immune responses. Additionally, piceatannol interacts with estrogen receptors, influencing the growth of estrogen-dependent cancer cells . Studies also highlight its ability to block viral protein-tyrosine kinases implicated in certain leukemias .

Piceatannol shares structural similarities with several other compounds but stands out due to its unique hydroxylation pattern and resulting biological activities. Below are some comparable compounds:

Piceatannol's distinct hydroxylation enhances its biological activities compared to these similar compounds, particularly regarding its anticancer effects and modulation of cellular signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

244.07355886 g/mol

Monoisotopic Mass

244.07355886 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6KS3LS0D4F

Other CAS

10083-24-6

Wikipedia

Piceatannol
Octachlorodibenzodioxin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15
1. Piotrowska H, Kucinska M, Murias M. Biological activity of piceatannol: leaving the shadow of resveratrol. Mutat Res. 2012 Jan-Mar;750(1):60-82. doi: 10.1016/j.mrrev.2011.11.001. PMID: 22108298.

2. Kwon JY, Seo SG, Heo YS, Yue S, Cheng JX, Lee KW, Kim KH. Piceatannol, natural polyphenolic stilbene, inhibits adipogenesis via modulation of mitotic clonal expansion and insulin receptor-dependent insulin signaling in early phase of differentiation. J Biol Chem. 2012 Mar 30;287(14):11566-78. doi: 10.1074/jbc.M111.259721. Epub 2012 Jan 31. PMID: 22298784; PMCID: PMC3322826.

3. Roupe KA, Yáñez JA, Teng XW, Davies NM. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats. J Pharm Pharmacol. 2006 Nov;58(11):1443-50. doi: 10.1211/jpp.58.11.0004. PMID: 17132206.

4. Swanson-Mungerson M, Ikeda M, Lev L, Longnecker R, Portis T. Identification of latent membrane protein 2A (LMP2A) specific targets for treatment and eradication of Epstein-Barr virus (EBV)-associated diseases. J Antimicrob Chemother. 2003 Aug;52(2):152-4. doi: 10.1093/jac/dkg306. Epub 2003 Jul 1. PMID: 12837743.

5. Geahlen RL, McLaughlin JL. Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a naturally occurring protein-tyrosine kinase inhibitor. Biochem Biophys Res Commun. 1989 Nov 30;165(1):241-5. doi: 10.1016/0006-291x(89)91060-7. PMID: 2590224.

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